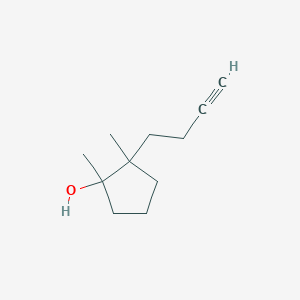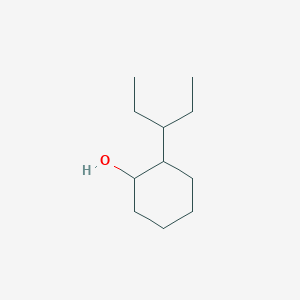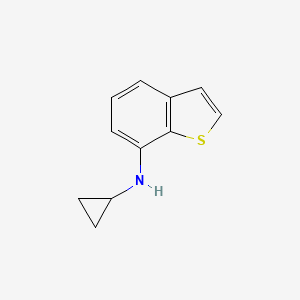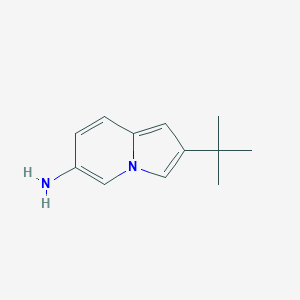
2-tert-Butylindolizin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butylindolizin-6-amine is a chemical compound with the molecular formula C₁₂H₁₆N₂ It is a derivative of indolizine, a bicyclic heterocycle that contains nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylindolizin-6-amine typically involves the construction of the indolizine core followed by the introduction of the tert-butyl and amine groups. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under specific conditions to form the indolizine ring. The tert-butyl group can be introduced via alkylation reactions, and the amine group can be added through amination reactions using reagents like ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butylindolizin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives with altered oxidation states .
Aplicaciones Científicas De Investigación
2-tert-Butylindolizin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-tert-Butylindolizin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indolizine core provides a rigid framework that can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group.
Indolizine: The parent compound without the tert-butyl and amine groups.
tert-Butanesulfinamide: A related compound used in asymmetric synthesis .
Uniqueness
2-tert-Butylindolizin-6-amine is unique due to the combination of the indolizine core with the tert-butyl and amine groups. This combination imparts specific chemical properties and reactivity that are not present in the individual components. The compound’s structure allows for versatile applications in synthesis and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-tert-butylindolizin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)9-6-11-5-4-10(13)8-14(11)7-9/h4-8H,13H2,1-3H3 |
Clave InChI |
SIFNBCCBBXTLOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN2C=C(C=CC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
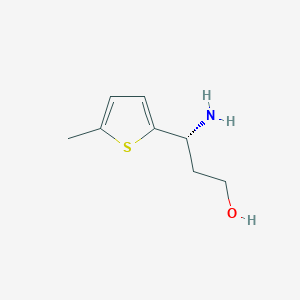
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)
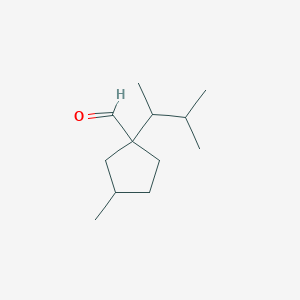
![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
![2-[(1-Amino-2-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B15272332.png)
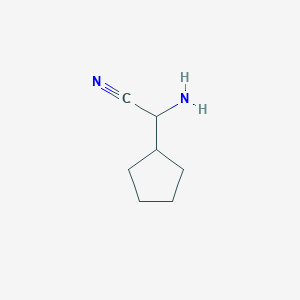
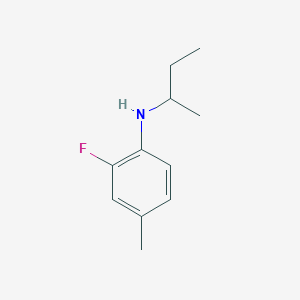
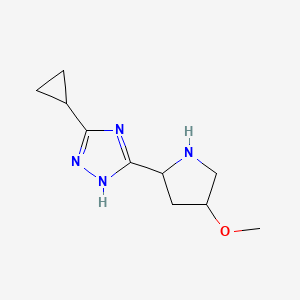
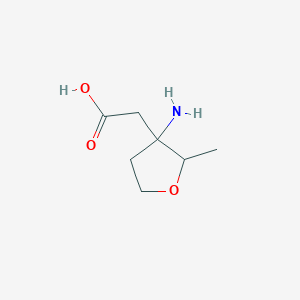
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
